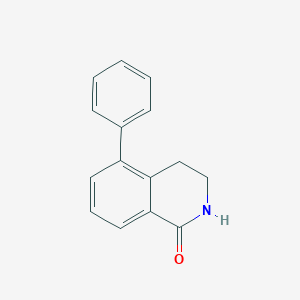

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-8-4-7-12(13(14)9-10-16-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDKSVWIIDLVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC(=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269735 | |

| Record name | 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309955-15-4 | |

| Record name | 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309955-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches

The synthesis of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step reactions starting from substituted benzaldehydes or related precursors. While direct synthetic routes for this exact compound are limited in literature, analogous isoquinolinone derivatives provide insight into effective preparation strategies.

| Method | Description | Key Reagents | Yield Range | Notes |

|---|---|---|---|---|

| Castagnoli–Cushman Reaction | Condensation of anhydrides with imines to form isoquinolinones | Anhydrides, Imines | Moderate to good | Common for isoquinoline derivatives synthesis |

| Organocatalytic One-Pot Domino Reactions | Sequential aza-Henry addition, hemiaminalization, and oxidation | 2-(Nitromethyl)benzaldehydes, N-protected aldimines, quinine-based squaramide catalyst, PCC | 39–78% | Enables asymmetric synthesis with high enantioselectivity (up to 95% ee) |

| Cross-Coupling/Cyclization/N-Deprotection/N-Alkylation Sequence | Three-step sequence starting from 2-bromobenzoates | Potassium (N-Boc-2-carboxyethyl)trifluoroborate, base, alkylating agents | Variable, generally good | Allows diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones |

Organocatalytic Asymmetric One-Pot Synthesis

A notable method involves an organocatalytic asymmetric one-pot synthesis that produces trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This method uses 2-(nitromethyl)benzaldehydes and N-protected aldimines in the presence of a quinine-based squaramide organocatalyst (5 mol%) under mild conditions.

- Reaction Sequence: Aza-Henry addition → Hemiaminalization → Oxidation (using PCC)

- Yields: 39–78%

- Enantioselectivity: 40–95% ee

- Advantages: High diastereoselectivity and enantioselectivity, one-pot convenience

- Example: Synthesis of (3R,4S)-4-nitro-3-phenyl-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one with 65% yield and 95% ee

This approach is well-suited for preparing chiral derivatives of dihydroisoquinolinones with potential biological relevance.

Three-Step Modular Synthesis from 2-Bromobenzoate Precursors

A recently developed method involves a three-step synthetic sequence enabling the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones:

- Cross-Coupling: Ethyl 2-bromobenzoates are cross-coupled with potassium (N-Boc-2-carboxyethyl)trifluoroborate to form (hetero)aryl-substituted phenylethylamines.

- Ring Closure: Base-mediated cyclization of the amine to form the dihydroisoquinolinone ring.

- N-Deprotection and N-Alkylation: Removal of Boc protecting group followed by alkylation to introduce desired N-substituents.

- Scope: Applicable to various aryl and heteroaryl substrates.

- Advantages: Modular, allows structural diversity, mechanistically elucidated steps.

- Applications: Synthesis of N-benzyl isoindolin-1-one and related heterocycles.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives.

Scientific Research Applications

Agricultural Applications

Antifungal and Antioomycete Activity

Recent studies have demonstrated the efficacy of derivatives of 3,4-dihydroisoquinolin-1(2H)-one in plant disease management. A notable study synthesized 59 derivatives using the Castagnoli–Cushman reaction, focusing on their antioomycete activity against Pythium recalcitrans. The compound I23 exhibited significant potency with an EC50 value of 14 μM, outperforming the commercial fungicide hymexazol (37.7 μM) . This suggests that derivatives of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one could serve as effective agents in crop protection.

Mechanism of Action

The mode of action for these compounds appears to involve disruption of biological membrane systems in pathogens, which could lead to their potential use as novel fungicides . The structural requirements for activity were further elucidated through three-dimensional quantitative structure–activity relationship (3D-QSAR) studies, highlighting the importance of specific substituents for enhanced bioactivity .

Medicinal Applications

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit certain enzymes involved in cancer progression, making them promising candidates for the development of new therapeutic agents targeting various cancers .

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Its ability to modulate neurotransmitter biosynthesis suggests it could be beneficial in developing treatments for conditions such as depression and anxiety .

Chemical Synthesis Applications

Building Blocks for Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it easily and create a variety of derivatives with tailored properties for specific applications .

Dyes and Pigments

The compound is also utilized in the synthesis of dyes and pigments due to its chemical stability and reactivity. This opens avenues for its application in various industrial processes where colorants are required .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Substituent Effects on Antiproliferative Activity

- 5-Phenyl vs.

- 2-Substituted Derivatives : Compound 16g, bearing a 3,4,5-trimethoxybenzoyl group at position 2, demonstrates potent antiproliferative activity (GI50 = 51 nM) by competitively binding tubulin’s colchicine site . This highlights the importance of electron-rich aromatic substituents at position 2 for microtubule disruption.

Functional Group Modifications

Table 2: Impact of Functional Groups on Activity

- Sulfamate Derivatives : Sulfamoyloxy substitution (e.g., 17f) enhances tubulin polymerization inhibition, rivaling clinical agent combretastatin A-4 (CA-4). Electrostatic repulsion between adjacent carbonyl groups in 17f stabilizes a "steroid-like" conformation critical for activity .

- Hydroxyaryl Substitutions : The 2-(2-hydroxyphenyl)-DHIQ derivative exhibits broad-spectrum bioactivity, including antitumor and antimicrobial effects, likely due to hydrogen-bonding interactions with target proteins .

Structural and Mechanistic Insights

- Tubulin Binding : Carbonyl-linked DHIQs (e.g., 16g) adopt a planar conformation that mimics steroid A,B-rings, enabling deep insertion into tubulin’s colchicine site .

- Antimicrobial Activity : 6-Hydroxy and 5-methoxy derivatives show moderate efficacy against Blumeria graminis and Botrytis cinerea, suggesting hydroxyl/methoxy groups enhance solubility for plant pathogen targeting .

Biological Activity

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits significant antimicrobial , anticancer , and antifungal properties. Its structural characteristics contribute to its interaction with various biological targets, which are crucial for its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds related to this compound have shown promising antimicrobial activity . Specifically, studies have demonstrated that these compounds can inhibit the growth of several bacterial strains and fungi. For instance, a study reported that various derivatives exhibited significant antifungal activity against phytopathogenic fungi at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been noted that the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of this compound have been linked to the inhibition of cancer cell growth via modulation of specific signaling pathways .

The mechanism of action for this compound involves interaction with molecular targets such as enzymes and receptors. The compound may disrupt cellular processes by:

- Inhibiting Enzymatic Activity : It can act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival.

- Modulating Receptor Activity : The compound may bind to specific receptors, altering cellular responses and leading to therapeutic effects.

- Interfering with DNA : Some studies suggest that it can interact with DNA, leading to cytotoxic effects in rapidly dividing cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of the phenyl group and the isoquinoline ring system contribute to its unique bioactivity. Research has indicated that modifications to these structures can enhance or diminish biological efficacy.

| Substituent | Effect on Activity |

|---|---|

| Phenyl Group | Increases binding affinity |

| Halogen Substituents | Enhances antifungal properties |

| Alkyl Chains | Modulates lipophilicity and bioavailability |

Case Studies

-

Antifungal Activity Against Pythium Recalitrans :

A recent study synthesized 59 derivatives of this compound and evaluated their antifungal activity against Pythium recalcitrans. The most potent derivative showed an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol . -

Cancer Cell Growth Inhibition :

In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines through apoptosis induction mechanisms. These findings highlight the potential use of these compounds in cancer therapy .

Q & A

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.350 |

| β (°) | 100.227 |

| V (ų) | 4897.9 |

| From |

Advanced Research Questions

How can computational methods enhance the design of novel 5-phenyl-3,4-dihydroisoquinquinolinone derivatives with targeted bioactivity?

Answer:

Use quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. ICReDD’s approach integrates computational screening with experimental validation:

Perform reaction path searches to identify feasible synthetic routes.

Predict bioactivity via molecular docking (e.g., binding affinity to antimicrobial or antitumor targets) .

Validate with in vitro assays (e.g., antimicrobial activity against Phytophthora spp., as in ).

Q. Workflow Example

In silico screening : Identify derivatives with low LUMO energy (reactivity indicator).

Docking : Prioritize compounds with strong binding to β-tubulin (antitumor target).

Synthesis : Optimize using DoE.

Referenced from

How should researchers resolve contradictions in bioactivity data across studies on dihydroisoquinolinone derivatives?

Answer:

Address variability through:

- Meta-analysis : Pool data from multiple studies and apply multivariate regression to isolate confounding variables (e.g., assay type, cell line differences).

- Dose-response validation : Re-test compounds under standardized conditions. For example, a study reporting neurotoxicity (IC₅₀ = 10 µM) vs. antimicrobial activity (MIC = 50 µM) may reflect target-specific potency .

- Mechanistic studies : Use knock-out models or isotopic labeling to confirm modes of action.

Case Study : A derivative showed conflicting antitumor activity (IC₅₀ = 5 µM in HeLa vs. 20 µM in MCF-7). Follow-up studies linked this to differential expression of ABC transporters .

What advanced separation techniques are recommended for purifying 5-phenyl-3,4-dihydroisoquinolinone derivatives?

Answer:

- HPLC-PDA/MS : Achieve >95% purity by coupling reverse-phase HPLC with photodiode array detection and mass spectrometry .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice stability, as demonstrated for a related compound with hydrogen-bonded dimers .

- Membrane technologies : Explore nanofiltration for scalable purification of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.